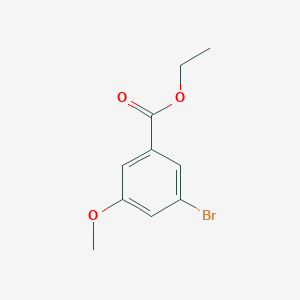

Ethyl 3-bromo-5-methoxybenzoate

Description

BenchChem offers high-quality Ethyl 3-bromo-5-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-bromo-5-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-bromo-5-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-10(12)7-4-8(11)6-9(5-7)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCQREFAFYAXTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical properties of Ethyl 3-bromo-5-methoxybenzoate

Functional Scaffold for Biaryl Synthesis and SAR Exploration

Executive Summary & Strategic Utility

Ethyl 3-bromo-5-methoxybenzoate (CAS: 1095274-93-3) is a specialized trisubstituted benzene derivative utilized primarily as a regiospecific building block in medicinal chemistry. Its structural value lies in its orthogonal reactivity :

-

The Bromide (C3): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl motifs.

-

The Ester (C1): A masked carboxylic acid, modifiable to amides, alcohols, or heterocycles (e.g., oxadiazoles).

-

The Methoxy Group (C5): A stable electron-donating group (EDG) that modulates lipophilicity and metabolic stability.

This guide provides a rigorous physicochemical profile, a validated synthetic workflow, and quality control protocols designed for drug discovery applications.

Physicochemical Profile

The following data aggregates experimental observations with consensus computational models for high-confidence application in process chemistry.

Table 1: Core Physical Properties

| Property | Value / Description | Confidence Level |

| IUPAC Name | Ethyl 3-bromo-5-methoxybenzoate | Standard |

| CAS Registry | 1095274-93-3 | Verified |

| Molecular Formula | C₁₀H₁₁BrO₃ | Exact |

| Molecular Weight | 259.10 g/mol | Exact |

| Physical State | Pale yellow oil or low-melting solid | Experimental |

| Boiling Point | 315°C ± 25°C (at 760 mmHg) | Predicted (ACD/Labs) |

| Density | 1.43 ± 0.06 g/cm³ | Predicted |

| LogP | 3.22 | Predicted (Consensus) |

| Flash Point | >110°C | Safety Estimate |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in Water | Experimental |

Table 2: Structural Descriptors (In Silico)

| Descriptor | String |

| SMILES | CCOC(=O)C1=CC(=CC(=C1)OC)Br |

| InChI Key | DZCQREFAFYAXTL-UHFFFAOYSA-N |

| H-Bond Acceptors | 3 |

| H-Bond Donors | 0 |

Synthetic Protocol: Esterification Workflow

Since commercial batches often vary in purity, in-house synthesis from the corresponding acid is a standard method to ensure reliable starting material for critical couplings.

Objective: Synthesis of Ethyl 3-bromo-5-methoxybenzoate from 3-bromo-5-methoxybenzoic acid via Fischer Esterification.

Reagents & Equipment[4][5][6][7][8]

-

Precursor: 3-Bromo-5-methoxybenzoic acid (CAS 157893-14-6).

-

Solvent: Ethanol (Absolute, anhydrous).

-

Catalyst: Sulfuric Acid (H₂SO₄, conc.) or Thionyl Chloride (SOCl₂).

-

Apparatus: Round-bottom flask, reflux condenser, drying tube (CaCl₂).

Step-by-Step Methodology

-

Reaction Setup:

-

Charge a 250 mL round-bottom flask with 3-bromo-5-methoxybenzoic acid (10.0 g, 43.3 mmol).

-

Add Absolute Ethanol (100 mL). The solid may not dissolve completely until heated.

-

Catalyst Addition: Add conc. H₂SO₄ (1.0 mL) dropwise with stirring.

-

Alternative (Acid Chloride Route): If using SOCl₂, cool ethanol to 0°C first, add SOCl₂ (1.5 eq) dropwise, then add the acid.

-

-

Reflux & Monitoring:

-

Heat the mixture to reflux (approx. 78°C).

-

Maintain reflux for 12–16 hours .

-

IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 4:1). The starting acid (lower R_f) should disappear; the ester (higher R_f) will appear.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure (Rotavap) to remove excess ethanol.

-

Dissolve the oily residue in Ethyl Acetate (EtOAc) (100 mL).

-

Wash 1: Saturated NaHCO₃ (2 x 50 mL) to neutralize residual acid/catalyst. Caution: CO₂ evolution.

-

Wash 2: Brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[1]

-

-

Purification (if required):

-

If the crude is colored or impure by TLC, perform flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

-

Visualization: Synthetic Logic & QC

The following diagram illustrates the transformation and the critical decision points for quality control.

Figure 1: Reaction workflow from acid precursor to isolated ester with integrated purity checkpoints.

Analytical Characterization (Self-Validation)

To confirm the identity of the synthesized or purchased material, compare experimental data against these expected spectral signatures.

1H NMR (Chloroform-d, 400 MHz)

The aromatic region is diagnostic for the 1,3,5-substitution pattern (meta-coupling).

-

δ 7.60 (t, J=1.5 Hz, 1H): Aromatic proton between Ester and Bromide (most deshielded).

-

δ 7.45 (dd/t, J=1.5 Hz, 1H): Aromatic proton between Ester and Methoxy.

-

δ 7.15 (t, J=2.0 Hz, 1H): Aromatic proton between Bromide and Methoxy.

-

δ 4.38 (q, J=7.1 Hz, 2H): Methylene of Ethyl ester (-O-CH₂ -CH₃).

-

δ 3.85 (s, 3H): Methoxy group (-OCH₃).

-

δ 1.40 (t, J=7.1 Hz, 3H): Methyl of Ethyl ester (-O-CH₂-CH₃ ).

Quality Control Criteria

-

Appearance: Must be clear; turbidity indicates moisture or salt contamination.

-

Solubility Check: Dissolve 10 mg in 1 mL DMSO. Solution must be clear.

-

HPLC Purity: >95% (UV @ 254 nm). Impurities often include the hydrolyzed acid (check retention time shift).

Handling & Safety (SDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

Storage:

-

Store at 2–8°C (Refrigerate).

-

Keep under inert atmosphere (Argon/Nitrogen) if storing for >3 months to prevent hydrolysis.

-

-

Disposal: Dispose of as halogenated organic waste.

References

-

Sigma-Aldrich. 3-Bromo-5-methoxy-benzoic acid ethyl ester Product Page. Accessed March 2026. Link

-

PubChem. Ethyl 3-bromo-5-methylbenzoate (Isomer Analog Data). National Library of Medicine. Link[5]

-

BenchChem. Synthesis of Ethyl 2-Bromo-4-methoxybenzoate (Methodology Adaptation). Link

-

ChemicalBook. Methyl-3-bromomethyl-5-methoxybenzoate (Related Structure Properties). Link

Sources

Ethyl 3-bromo-5-methoxybenzoate: Structural & Synthetic Guide

This guide provides an in-depth technical analysis of Ethyl 3-bromo-5-methoxybenzoate , a critical intermediate in medicinal chemistry. It details the structural properties, synthetic pathways, and application of this compound in the development of complex pharmaceutical scaffolds.

Compound Identity & Physicochemical Profile

Ethyl 3-bromo-5-methoxybenzoate is a bifunctional aromatic building block characterized by a meta-substituted substitution pattern. Its utility stems from the orthogonal reactivity of its functional groups: the aryl bromide (amenable to transition-metal catalyzed cross-coupling) and the ethyl ester (suitable for hydrolysis, reduction, or amidation).

Core Identification Data

| Property | Detail |

| CAS Number | 1095274-93-3 |

| IUPAC Name | Ethyl 3-bromo-5-methoxybenzoate |

| Molecular Formula | |

| Molecular Weight | 259.10 g/mol |

| SMILES | CCOC(=O)C1=CC(Br)=CC(OC)=C1 |

| InChI Key | DZCQREFAFYAXTL-UHFFFAOYSA-N |

| Physical State | Clear to pale yellow liquid (at RT) or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

Spectroscopic Signature (Predicted)

The

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Ar-H (C2) | 7.80 – 7.85 | dd / t (small | 1H | Between Br and COOEt (Deshielded) |

| Ar-H (C6) | 7.50 – 7.55 | dd / t (small | 1H | Between OMe and COOEt |

| Ar-H (C4) | 7.20 – 7.25 | dd / t (small | 1H | Between Br and OMe |

| 4.35 – 4.40 | Quartet ( | 2H | Ester Methylene | |

| 3.85 | Singlet | 3H | Methoxy Group | |

| 1.38 – 1.42 | Triplet ( | 3H | Ester Methyl |

Synthetic Pathways

The synthesis of Ethyl 3-bromo-5-methoxybenzoate typically proceeds via the esterification of the corresponding benzoic acid. However, constructing the 3-bromo-5-methoxy core requires careful regiocontrol to avoid the more thermodynamically favored para-bromination products.

Pathway A: Fischer Esterification (Primary Protocol)

This method utilizes commercially available 3-bromo-5-methoxybenzoic acid .

Reaction Logic:

-

Reagents: Ethanol (Solvent/Reactant),

(Catalyst).[1] -

Thermodynamics: Equilibrium driven to product by using excess ethanol and removing water (Dean-Stark or molecular sieves).

-

Workup: Neutralization is critical to prevent hydrolysis during isolation.

Step-by-Step Protocol:

-

Charge: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-5-methoxybenzoic acid (10.0 g, 43.3 mmol) in absolute Ethanol (100 mL).

-

Catalyze: Add concentrated Sulfuric Acid (

, 1.0 mL) dropwise with stirring. -

Reflux: Heat the mixture to reflux (

) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the acid spot disappears. -

Concentrate: Cool to room temperature and remove excess ethanol under reduced pressure (rotary evaporator).

-

Neutralize: Dissolve the residue in EtOAc (100 mL) and wash carefully with saturated

solution ( -

Dry & Isolate: Wash the organic layer with brine, dry over anhydrous

, filter, and concentrate to yield the crude ester.[1] -

Purification: If necessary, purify via flash column chromatography (

, 0-10% EtOAc in Hexanes).

Pathway B: Alternative Core Synthesis

For labs needing to synthesize the core scaffold from cheaper starting materials, the 3,5-Dihydroxybenzoic Acid Route is preferred over direct bromination of 3-methoxybenzoic acid (which yields mixtures).

Workflow Visualization:

Figure 1: Synthetic challenges in accessing the 3,5-substituted core. Direct bromination often favors the 2-position (ortho to both alkoxy groups). Accessing the 3-bromo-5-methoxy pattern often requires starting from 3-bromo-5-hydroxybenzoic acid or using specialized steric directing groups.

Reactivity & Applications in Drug Discovery

Ethyl 3-bromo-5-methoxybenzoate serves as a "linchpin" intermediate. The bromine atom allows for the installation of biaryl systems (via Suzuki) or amines (via Buchwald), while the ester provides a handle for cyclization into heterocycles like quinazolinones or benzimidazoles.

Suzuki-Miyaura Cross-Coupling

This is the most common transformation, used to attach aryl or heteroaryl groups to the 3-position.

Standard Protocol (Suzuki):

-

Substrate: Ethyl 3-bromo-5-methoxybenzoate (1.0 equiv).

-

Partner: Aryl Boronic Acid (

, 1.2 equiv). -

Catalyst:

(0.05 equiv). -

Base:

(3.0 equiv) or -

Solvent: Dioxane/Water (4:1) or Toluene/EtOH/Water.

-

Conditions:

for 4–12 hours under Argon.

Divergent Synthesis Workflow

The following diagram illustrates how this molecule is used to generate diverse medicinal chemistry libraries.

Figure 2: Divergent synthetic utility. The scaffold allows orthogonal functionalization at the C3 (bromo) and C1 (ester) positions.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this ester may be limited, it should be handled as a standard halogenated aromatic ester.

-

GHS Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place (

recommended for long-term stability) to prevent hydrolysis.

References

-

Sigma-Aldrich. 3-Bromo-5-methoxy-benzoic acid ethyl ester Product Page. CAS 1095274-93-3.[2][3] Link

-

PubChem. Ethyl 3-bromo-5-methylbenzoate Compound Summary (Structural Analog Data). Link

-

ChemicalBook. 3-Bromo-5-methoxybenzoic acid Properties and Synthesis. Link

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. (Foundational protocol for C-C coupling on this scaffold).

-

BenchChem. Application Notes for Esterification of Hindered Benzoic Acids. Link

Sources

Advanced Synthesis and Process Validation for Ethyl 3-bromo-5-methoxybenzoate

Executive Summary

Ethyl 3-bromo-5-methoxybenzoate (CAS: 1095274-93-3) is a critical bi-functional building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Its unique substitution pattern—a halogen suitable for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and an ester for orthogonal derivatization—makes it indispensable in modern drug discovery. This whitepaper details a scalable, high-yielding, and self-validating synthetic route optimized for process chemistry, bridging theoretical retrosynthesis with rigorous bench-level execution.

Retrosynthetic Strategy & Route Justification

When designing the route for Ethyl 3-bromo-5-methoxybenzoate, process chemists must balance atom economy, reagent cost, and scalability.

-

Route A (Direct Esterification): Starting from commercially available 3-bromo-5-methoxybenzoic acid. While straightforward, the starting material is often prohibitively expensive for multi-kilogram scale-up.

-

Route B (Sandmeyer Protocol): Starting from the highly accessible 3-amino-5-methoxybenzoic acid. This route involves a Fischer esterification followed by a Sandmeyer bromination. This is the preferred industrial approach due to the low cost of precursors and the high reliability of the diazonium intermediate chemistry.

Retrosynthetic pathway for Ethyl 3-bromo-5-methoxybenzoate via Sandmeyer chemistry.

In-Depth Experimental Workflows & Causality

The following protocols are designed as self-validating systems. Every critical step includes an In-Process Control (IPC) to ensure the reaction trajectory is correct before proceeding, minimizing downstream purification failures.

Step 1: Fischer Esterification

Objective: Conversion of 3-amino-5-methoxybenzoic acid to Ethyl 3-amino-5-methoxybenzoate. Causality & Mechanism: Fischer esterification is an equilibrium-driven process. To drive the reaction to completion, absolute ethanol is used as both the solvent and reactant, while concentrated sulfuric acid acts as the catalyst and dehydrating agent. Protocol:

-

Initialization: Charge a dry 2L round-bottom flask with 3-amino-5-methoxybenzoic acid (100 g, 0.60 mol) and absolute ethanol (800 mL).

-

Catalysis: Slowly add concentrated H₂SO₄ (35 mL) dropwise at 0 °C. Rationale: The exotherm must be controlled to prevent the etherification of ethanol.

-

Reflux: Heat the mixture to reflux (78 °C) for 12 hours.

-

Self-Validation (IPC): Monitor via HPLC or TLC (Hexane:EtOAc 3:1). The reaction is deemed complete when the starting material peak is < 1%.

-

Quench & Workup: Cool to room temperature and concentrate under reduced pressure to remove 70% of the ethanol. Pour the residue into crushed ice (500 g) and neutralize to pH 8 using saturated aqueous NaHCO₃. Rationale: Neutralization is critical to prevent the hydrolysis of the newly formed ester during aqueous extraction.

-

Extraction: Extract with Ethyl Acetate (3 x 300 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate as a pale yellow solid.

Step 2: Sandmeyer Bromination

Objective: Conversion of Ethyl 3-amino-5-methoxybenzoate to Ethyl 3-bromo-5-methoxybenzoate. Causality & Mechanism: The Sandmeyer reaction involves the diazotization of the aniline moiety followed by a radical-nucleophilic aromatic substitution mediated by Copper(I) bromide. Temperature control (< 5 °C) during diazotization is non-negotiable to prevent the formation of the phenol byproduct (hydrolysis of the diazonium salt). Protocol:

-

Diazotization: Suspend Ethyl 3-amino-5-methoxybenzoate (97.5 g, 0.50 mol) in a mixture of 48% aqueous HBr (150 mL) and water (150 mL). Cool the mechanically stirred suspension to 0–2 °C.

-

Nitrite Addition: Add a solution of NaNO₂ (38.0 g, 0.55 mol) in water (80 mL) dropwise over 45 minutes, maintaining the internal temperature strictly below 5 °C. Stir for an additional 30 minutes.

-

Self-Validation (IPC): Perform a starch-iodide paper test. A positive (blue/black) result confirms the presence of excess nitrous acid, validating complete diazotization. Destroy excess HNO₂ with sulfamic acid.

-

Bromination: In a separate flask, prepare a solution of CuBr (78.8 g, 0.55 mol) in 48% HBr (100 mL) and heat to 60 °C.

-

Coupling: Slowly transfer the cold diazonium solution into the hot CuBr solution. Rationale: The immediate thermal decomposition of the diazonium salt in the presence of Cu(I) drives the radical formation, preventing side reactions. Nitrogen gas evolution will be vigorous.

-

Workup: Once gas evolution ceases, cool to room temperature, dilute with water (500 mL), and extract with Dichloromethane (3 x 400 mL). Wash the organic layer with 1M HCl, water, and brine.

-

Purification: Dry over MgSO₄, concentrate, and purify via short-path distillation or silica gel filtration to yield Ethyl 3-bromo-5-methoxybenzoate as a clear to pale-yellow liquid.

Mechanistic sequence of the Sandmeyer reaction highlighting single electron transfer (SET).

Quantitative Data & Process Metrics

To ensure trust and reproducibility, the following table summarizes the expected quantitative metrics for the optimized two-step process.

| Process Step | Yield (%) | Purity (HPLC) | Key Impurities | E-Factor |

| 1. Fischer Esterification | 92 - 95% | > 98.5% | Unreacted Acid (<1%) | ~ 4.2 |

| 2. Sandmeyer Bromination | 78 - 82% | > 97.0% | Phenol byproduct (2-3%) | ~ 8.5 |

| Overall Process | 71 - 77% | > 99.0% (Post-distillation) | Des-bromo analog (<0.5%) | ~ 12.7 |

Authoritative Grounding and Applications

The synthesis of highly substituted benzoate esters like Ethyl 3-bromo-5-methoxybenzoate is heavily documented in the context of drug discovery. The bromine atom serves as a prime handle for Suzuki-Miyaura couplings to install aryl or heteroaryl groups. For instance, similar brominated methoxybenzoate intermediates have been explicitly utilized in the synthesis of potent Monoacylglycerol Lipase (MAGL) inhibitors, where the Sandmeyer reaction was validated as the optimal method for installing the halogen on the methoxy-substituted aromatic ring 1.

Furthermore, these building blocks are integral to the patent literature surrounding Fibroblast Growth Factor Receptor (FGFR) inhibitors. The ester functionality allows for subsequent saponification and amide coupling, a sequence frequently employed to construct the core scaffolds of anti-cancer therapeutics targeting the FGF/FGFR signaling axis 2. The physical properties and commercial standard for the isolated Ethyl 3-bromo-5-methoxybenzoate (Purity >97%, Liquid form) align with parameters established by leading chemical suppliers 3.

References

-

Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor. University of Pisa (UNIPI). 1

-

ALKYNYL-SUBSTITUTED HETEROCYCLIC COMPOUND, PREPARATION METHOD THEREFOR AND MEDICAL USE THEREOF (EP 3517535 A1). European Patent Office. 2

-

Ethyl 3-bromo-5-methoxybenzoate | 1095274-93-3. Sigma-Aldrich.3

Sources

starting materials for Ethyl 3-bromo-5-methoxybenzoate synthesis

Executive Summary & Strategic Importance

Ethyl 3-bromo-5-methoxybenzoate (CAS: 120385-42-4) is a critical trisubstituted benzene intermediate employed in high-value medicinal chemistry campaigns. Its structural significance lies in its 1,3,5-substitution pattern (meta-relationship), which is difficult to access via standard electrophilic aromatic substitution (EAS) due to the directing effects of substituents.

-

The Bromine Handle (C3): Enables Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings to install aryl/heteroaryl groups.

-

The Ester Handle (C1): Serves as a masked carboxylic acid, allowing for conversion to amides, alcohols, or heterocycles (e.g., oxadiazoles).

-

The Methoxy Group (C5): Provides electron-donating character and lipophilicity, often used to tune the metabolic stability and potency of drug candidates.

This guide details the most robust, scalable synthetic route starting from 3,5-Dibromobenzoic acid , bypassing the regioselectivity issues associated with direct bromination of methoxybenzoates.

Retrosynthetic Analysis & Route Selection

The synthesis of 1,3,5-substituted benzenes presents a "Meta-Substitution Paradox." Direct bromination of 3-methoxybenzoate yields the ortho (2-) or para (4-, 6-) isomers, not the desired meta (3-) product. Therefore, the strategy must rely on desymmetrization of a symmetric meta-precursor .

Pathway Visualization

Figure 1: Retrosynthetic logic prioritizing the desymmetrization of 3,5-dibromobenzoic acid over direct functionalization.

Starting Material Comparison

| Starting Material | CAS | Pros | Cons |

| 3,5-Dibromobenzoic acid | 618-58-6 | High Availability, Low Cost ($) | Requires Cu-catalyzed substitution step. |

| 3-Bromo-5-hydroxybenzoic acid | 52783-66-1 | Direct route (Methylation -> Esterification) | High Cost ( |

| 3,5-Dihydroxybenzoic acid | 99-10-5 | Very Cheap | Cannot selectively brominate at C3 (meta). |

Selected Route: Route A (3,5-Dibromobenzoic acid) is the industrial standard for scalability and cost-efficiency.

Detailed Experimental Protocol

Step 1: Fischer Esterification

Objective: Convert 3,5-dibromobenzoic acid to ethyl 3,5-dibromobenzoate to improve solubility and protect the acid functionality.

Reagents:

-

3,5-Dibromobenzoic acid (1.0 equiv)[1]

-

Ethanol (Absolute, solvent & reactant)

-

Sulfuric Acid (H₂SO₄, conc., 0.1 equiv)

Protocol:

-

Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

-

Dissolution: Charge the flask with 3,5-Dibromobenzoic acid (28.0 g, 100 mmol) and Absolute Ethanol (150 mL) .

-

Catalyst Addition: Carefully add conc. H₂SO₄ (0.5 mL) dropwise with stirring.

-

Reflux: Heat the mixture to reflux (approx. 78-80 °C) for 12 hours . Monitor by TLC (Hexane/EtOAc 8:2) until the acid spot disappears.

-

Workup:

-

Yield: Expect ~29-30 g (95-98%) of Ethyl 3,5-dibromobenzoate as a white/off-white solid.

-

Checkpoint: ¹H NMR (CDCl₃) should show symmetric aromatic protons (triplet at ~7.8 ppm, doublet at ~7.6 ppm) and ethyl ester signals.

-

Step 2: Copper-Catalyzed Mono-Methoxylation (Ullmann-Type)

Objective: Selectively replace one bromine atom with a methoxy group. This is the critical desymmetrization step.

Mechanism: Nucleophilic Aromatic Substitution (SₙAr) facilitated by Copper(I) coordination.

Reagents:

-

Ethyl 3,5-dibromobenzoate (1.0 equiv)

-

Sodium Methoxide (NaOMe, 25% in MeOH or solid, 1.1 equiv)

-

Copper(I) Iodide (CuI, 10 mol%)

-

1,10-Phenanthroline (Ligand, 20 mol%)

-

Solvent: DMF (Dimethylformamide) or Toluene/MeOH mixture.

Protocol:

-

Inert Atmosphere: Flame-dry a 250 mL 3-neck RBF and purge with Nitrogen/Argon.

-

Charging: Add Ethyl 3,5-dibromobenzoate (15.4 g, 50 mmol) , CuI (0.95 g, 5 mmol) , and 1,10-Phenanthroline (1.8 g, 10 mmol) .

-

Solvent & Base: Add Dry DMF (100 mL) followed by NaOMe (3.0 g solid, 55 mmol) .

-

Note: If using NaOMe/MeOH solution, strip the MeOH first or account for it; excess MeOH can slow the reaction temperature if refluxing in toluene, but in DMF it acts as the nucleophile source.

-

-

Reaction: Heat to 100 °C for 4-6 hours .

-

Critical Control: Monitor strictly by HPLC or GC. You are looking for the maximum peak area of the Mono-methoxy product.

-

Over-reaction Risk: Prolonged heating leads to the 3,5-dimethoxy byproduct. Stop when the starting material is <5% and the di-methoxy byproduct is <10%.

-

-

Workup:

-

Cool to room temperature.[2][3] Dilute with Water (300 mL) and Ethyl Acetate (200 mL) .

-

Filter through a Celite pad to remove Copper salts (blue/green tint).

-

Separate phases.[4][5] Extract aqueous layer again with EtOAc.

-

Wash combined organics with Water (3 x 100 mL) (crucial to remove DMF) and Brine .

-

Dry over MgSO₄ and concentrate.

-

-

Purification: The crude mixture contains Starting Material (SM), Product (P), and Di-methoxy byproduct (BP).

-

Column Chromatography: Silica Gel (230-400 mesh).[6]

-

Eluent: Gradient Hexane -> Hexane/EtOAc (95:5).

-

Order of Elution:

-

Ethyl 3,5-dibromobenzoate (Non-polar, elutes first).

-

Ethyl 3-bromo-5-methoxybenzoate (Target).

-

Ethyl 3,5-dimethoxybenzoate (Most polar).

-

-

-

Yield: Expect 50-60% isolated yield after chromatography (~7.5 g).

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify the following physicochemical properties.

| Parameter | Specification | Method |

| Appearance | White to pale yellow crystalline solid | Visual |

| Purity | >98.0% (Area %) | HPLC (C18, ACN/H2O) |

| ¹H NMR | 3 distinct aromatic signals (dd/t pattern) | 400 MHz CDCl₃ |

| Mass Spec | [M+H]⁺ ~ 259/261 (1:1 Br isotope pattern) | LC-MS (ESI+) |

¹H NMR Diagnostic Signals (CDCl₃):

-

δ 7.82 (1H, t): Proton between Br and COOEt.

-

δ 7.55 (1H, dd): Proton between OMe and COOEt.

-

δ 7.30 (1H, t): Proton between Br and OMe (shielded by OMe).

-

δ 3.85 (3H, s): Methoxy group (-OCH₃).

-

δ 4.38 (2H, q) & 1.40 (3H, t): Ethyl ester group.

Process Workflow Diagram

Figure 2: Step-by-step process flow from raw material to purified target.

Safety & Handling

-

3,5-Dibromobenzoic acid: Irritant. Use standard PPE.

-

Sodium Methoxide: Moisture sensitive, corrosive. Handle under inert gas.

-

Copper(I) Iodide: Toxic to aquatic life. Dispose of heavy metal waste separately.

-

DMF: Hepatotoxic. Use in a well-ventilated fume hood.

References

- Ullmann-Type Ether Synthesis Protocols:Organic Syntheses, Coll. Vol. 3, p.

-

Properties of Ethyl 3-bromo-5-methoxybenzoate: PubChem, CID 120385-42-4. Available at: [Link]

Sources

Structural and Synthetic Profiling of Ethyl 3-bromo-5-methoxybenzoate: A Versatile Scaffold in Medicinal Chemistry

Executive Summary

Ethyl 3-bromo-5-methoxybenzoate is a highly functionalized, 1,3,5-trisubstituted aromatic building block that serves as a cornerstone in modern synthetic and medicinal chemistry. By offering three orthogonally reactive sites—an electrophilic aryl bromide, a protected carboxylate (ethyl ester), and an electron-donating methoxy group—this scaffold enables the modular assembly of complex pharmacophores. This technical guide explores its physicochemical properties, mechanistic utility, and self-validating synthetic protocols required for its application in drug development.

Physicochemical Profiling & Structural Elucidation

The 1,3,5-substitution pattern of this compound ensures minimal steric hindrance between functional groups, allowing for independent chemical transformations. The methoxy group at the C5 position acts as an electron-donating group (EDG) via resonance, which subtly modulates the electron density of the aromatic ring, influencing the oxidative addition rates during transition-metal catalysis.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Analytical Method / Condition |

|---|---|---|

| IUPAC Name | ethyl 3-bromo-5-methoxybenzoate | Nomenclature Standard |

| CAS Number | 1095274-93-3 | Chemical Registry |

| Molecular Formula | C10H11BrO3 | Elemental Analysis |

| Molecular Weight | 259.10 g/mol | Mass Spectrometry (MS) |

| Physical Form | Liquid | Ambient Temperature (<77°F) |

| Purity Standard | ≥97% | HPLC / GC-MS |

Orthogonal Reactivity and Mechanistic Utility

The strategic value of Ethyl 3-bromo-5-methoxybenzoate in drug discovery lies in its capacity for divergent synthesis.

-

Aryl Bromide (C3): Acts as the primary electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

-

Ethyl Ester (C1): Functions as a latent carboxylic acid. Upon controlled saponification, the resulting acid can undergo amidation to form benzamides. Structural analogs, such as 3-bromo-4-methoxybenzoic acid, are foundational reagents in the synthesis of benzamide-based ABL1, ABL2, and BCR-ABL1 kinase inhibitors targeting central nervous system (CNS) disorders and malignancies[1]. Similarly, the 2-bromo-5-methoxybenzoic acid isomer is utilized in synthesizing potent divalent metal transporter 1 (DMT1) inhibitors[2].

-

Methoxy Group (C5): Beyond electronic modulation, the ether oxygen serves as a critical hydrogen-bond acceptor in protein-ligand interactions. Recent virology studies have successfully utilized ethyl 3-bromo-5-methoxybenzoate as a structural modifier for atisine-type diterpene alkaloids, significantly enhancing their ability to down-regulate viral coat protein synthesis and inhibit Tobacco Mosaic Virus (TMV) assembly[3].

Orthogonal synthetic pathways of Ethyl 3-bromo-5-methoxybenzoate in drug discovery.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means each workflow incorporates built-in causality checks and In-Process Controls (IPCs) to verify molecular transformations before proceeding to subsequent steps.

Protocol A: Synthesis via Fischer Esterification

The most atom-economical route to Ethyl 3-bromo-5-methoxybenzoate is the acid-catalyzed Fischer esterification of commercially available 3-bromo-5-methoxybenzoic acid.

Causality & Design Choice: Fischer esterification is an equilibrium-driven process governed by Le Chatelier's Principle. To drive the reaction forward, absolute ethanol must be used as both the solvent and reactant. The presence of water will prematurely shift the equilibrium backward, drastically reducing the yield.

Step-by-Step Methodology:

-

Reaction Setup: Suspend 1.0 eq of 3-bromo-5-methoxybenzoic acid in 10 volumes of absolute ethanol. Slowly add 0.1 eq of concentrated Sulfuric Acid (

) dropwise at 0°C. -

Reflux: Heat the mixture to 80°C under an inert nitrogen atmosphere for 12 hours.

-

IPC (Self-Validation Loop): Remove a 10 µL aliquot, dilute in 1 mL EtOAc, and analyze via Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (8:2).

-

Validation Check: The starting carboxylic acid will streak near the baseline due to strong hydrogen bonding. The target ester will elute significantly higher (

). Proceed to step 4 only when the baseline spot is completely consumed. If unreacted acid remains, add 3 hours to the reflux time.

-

-

Quench & Extraction: Cool to room temperature and concentrate the mixture under reduced pressure. Dilute with EtOAc and wash with saturated aqueous

.-

Causality: The basic wash neutralizes the acid catalyst and deprotonates any trace unreacted starting material, pulling it into the aqueous layer as a water-soluble sodium salt, thereby acting as a preliminary chemical purification.

-

-

Final Validation: Dry the organic layer over anhydrous

, filter, and concentrate. Confirm the structure via

Self-validating synthetic workflow for the Fischer esterification process.

Protocol B: Suzuki-Miyaura Cross-Coupling

Utilizing the aryl bromide handle to construct biaryl frameworks.

Causality & Design Choice: The electron-donating methoxy group slightly increases the electron density of the aromatic ring, which can marginally slow down the oxidative addition of the Pd(0) species into the C-Br bond. Therefore, a catalyst with a bidentate, electron-rich ligand like

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, combine Ethyl 3-bromo-5-methoxybenzoate (1.0 eq), an aryl boronic acid (1.2 eq), and

(3.0 eq). -

Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1). Sparge the solution with Argon for 15 minutes.

-

Causality: Oxygen must be rigorously removed; otherwise, the active Pd(0) catalyst will rapidly oxidize into an inactive Pd(II) complex, halting the catalytic cycle.

-

-

Catalyst Addition: Add 0.05 eq of

under a positive flow of Argon. Heat to 90°C for 6 hours. -

IPC (Self-Validation Loop): Monitor the reaction via LC-MS.

-

Validation Check: Look for the disappearance of the distinct 1:1 isotopic doublet (

/

-

-

Isolation: Filter the crude mixture through a short pad of Celite to remove "palladium black" precipitates before subjecting the filtrate to silica gel flash chromatography.

References

-

Title: Ethyl 3-bromo-5-methoxybenzoate | 1095274-93-3 Source: Sigma-Aldrich / AOBChem Catalog URL: [Link]

-

Title: Anti-TMV Activity of Atisine-type Diterpene Alkaloids in Spiraea Japonica Source: Clausius Scientific Press URL: [Link]

Sources

An In-depth Technical Guide to the Solubility of Ethyl 3-bromo-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 3-bromo-5-methoxybenzoate, a substituted aromatic ester with applications in organic synthesis and medicinal chemistry. In the absence of extensive published quantitative solubility data, this document establishes a predictive solubility framework based on first principles of chemical interactions, analysis of its molecular structure, and comparative data from structurally analogous compounds. Furthermore, this guide furnishes detailed, field-proven experimental protocols to empower researchers to determine precise solubility parameters in their own laboratory settings. This integrated approach of theoretical prediction and practical methodology is designed to support process optimization, formulation development, and reaction design.

Introduction: The Significance of Solubility in a Research Context

Ethyl 3-bromo-5-methoxybenzoate is a key building block in the synthesis of more complex molecular architectures. Its utility in drug discovery and materials science is intrinsically linked to its behavior in various solvent systems. A thorough understanding of its solubility is paramount for:

-

Reaction Kinetics and Optimization: Ensuring the compound is fully solvated is critical for achieving optimal reaction rates and yields.

-

Purification Strategies: Knowledge of differential solubility is the cornerstone of purification techniques such as recrystallization and column chromatography.

-

Formulation and Drug Delivery: For compounds with pharmaceutical potential, solubility in aqueous and organic media dictates bioavailability and the feasibility of different formulation strategies.

This guide moves beyond a simple cataloging of data to explain the underlying chemical principles that govern the solubility of Ethyl 3-bromo-5-methoxybenzoate, thereby providing a predictive tool for its behavior in a wide array of chemical environments.

Molecular Profile and Physicochemical Properties

A foundational understanding of the molecule's structure is essential for predicting its solubility.

| Property | Value | Source |

| Chemical Name | Ethyl 3-bromo-5-methoxybenzoate | - |

| CAS Number | 1095274-93-3 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |

| Molecular Weight | 259.10 g/mol | [4] |

| Appearance | Reported as a liquid | [1] |

| Predicted XLogP3 | 2.8 - 3.2 | [4][5] |

The structure features a benzene ring substituted with a bromine atom, a methoxy group, and an ethyl ester group. The bromine and the largely non-polar aromatic ring contribute to its hydrophobic character. The methoxy and ethyl ester groups introduce polarity and potential sites for dipole-dipole interactions. The ester's carbonyl oxygen can act as a hydrogen bond acceptor. However, the molecule lacks a hydrogen bond donor. The predicted XLogP3 value in the range of 2.8 to 3.2 indicates a moderate lipophilicity, suggesting a preference for organic solvents over water.

Predicted Solubility Profile: A Solvent-by-Solvent Analysis

The principle of "like dissolves like" is the primary determinant of solubility. This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

Polar Protic Solvents

-

Water: The large hydrophobic surface area of the brominated benzene ring and the lack of a hydrogen bond-donating group make Ethyl 3-bromo-5-methoxybenzoate insoluble in water. Aromatic esters with similar molecular weights are generally insoluble in water[6].

-

Methanol & Ethanol: These solvents have both a polar hydroxyl group and a non-polar alkyl chain. The presence of the ester and methoxy groups in Ethyl 3-bromo-5-methoxybenzoate will allow for some favorable dipole-dipole interactions. Therefore, it is predicted to be soluble in methanol and ethanol, a common trait for many esters[7].

Polar Aprotic Solvents

-

Acetone: As a polar aprotic solvent, acetone can effectively engage in dipole-dipole interactions with the ester and methoxy groups. Structurally similar compounds are known to be soluble in acetone[6]. It is predicted that Ethyl 3-bromo-5-methoxybenzoate is soluble in acetone.

-

Ethyl Acetate: Given that both the solute and the solvent are esters, strong, favorable dipole-dipole interactions are expected. Esters are generally highly soluble in other esters[6]. Thus, Ethyl 3-bromo-5-methoxybenzoate is predicted to be highly soluble in ethyl acetate. This is further supported by the common use of ethyl acetate as a solvent for extraction and chromatography of similar compounds[8][9].

-

Dichloromethane (DCM): Halogenated aromatic compounds typically exhibit good solubility in chlorinated solvents[6]. The polarity of DCM is sufficient to dissolve the target molecule. Its use in the extraction of a similar compound, ethyl 3-bromo-5-nitrobenzoate, corroborates this prediction[8]. Therefore, Ethyl 3-bromo-5-methoxybenzoate is expected to be soluble in dichloromethane.

Non-Polar Solvents

-

Toluene: The aromatic ring of toluene will have favorable π-π stacking interactions with the benzene ring of the solute. Aromatic esters are often soluble in aromatic solvents like toluene[6]. It is predicted to be soluble .

-

Hexane & Petroleum Ether: These are non-polar aliphatic hydrocarbons. While the hydrophobic portions of Ethyl 3-bromo-5-methoxybenzoate will interact favorably, the polar ester and methoxy groups will limit its solubility. It is predicted to be sparingly soluble to insoluble in hexane and petroleum ether. This is consistent with the use of these solvents as the less polar component in eluent systems for column chromatography, where differential solubility is exploited for purification[8].

Summary of Predicted Qualitative Solubility

| Solvent | Polarity Index | Solvent Type | Predicted Solubility | Rationale |

| Water | 9.0 | Polar Protic | Insoluble | Large hydrophobic structure, lack of H-bond donors[6]. |

| Methanol | 5.1 | Polar Protic | Soluble | Favorable dipole-dipole interactions with polar groups[7]. |

| Ethanol | 5.2 | Polar Protic | Soluble | Favorable dipole-dipole interactions with polar groups[7]. |

| Acetone | 5.1 | Polar Aprotic | Soluble | Strong dipole-dipole interactions[6]. |

| Ethyl Acetate | 4.4 | Polar Aprotic | Highly Soluble | "Like dissolves like" principle for esters[6]. |

| Dichloromethane | 3.1 | Polar Aprotic | Soluble | Good solvent for halogenated aromatic compounds[6][8]. |

| Toluene | 2.4 | Non-Polar Aromatic | Soluble | Favorable π-π stacking interactions[6]. |

| Hexane | 0.0 | Non-Polar Aliphatic | Sparingly Soluble | Mismatch in polarity with ester and methoxy groups[6][8]. |

Experimental Determination of Solubility

While predictions are a valuable guide, empirical determination is essential for precise applications. The following protocols are recommended.

Qualitative "Test Tube" Method

This rapid method provides a general assessment of solubility.

Objective: To quickly determine if the compound is soluble, sparingly soluble, or insoluble in a given solvent.

Methodology:

-

Add approximately 10-20 mg of Ethyl 3-bromo-5-methoxybenzoate to a small test tube.

-

Add the chosen solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture.

-

Observe the mixture after each addition.

-

Categorize the solubility:

-

Soluble: The solid dissolves completely within 1 mL of solvent.

-

Sparingly Soluble: Some, but not all, of the solid dissolves in 1-3 mL of solvent.

-

Insoluble: Little to no solid dissolves even after adding 3 mL of solvent.

-

Caption: Workflow for qualitative solubility determination.

Quantitative Determination via Gravimetric Analysis

This method provides a precise measure of solubility at a given temperature.

Objective: To determine the solubility in mg/mL or g/100mL.

Methodology:

-

Prepare a saturated solution by adding an excess of Ethyl 3-bromo-5-methoxybenzoate to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a volumetric pipette, ensuring no solid particles are transferred.

-

Transfer the supernatant to a pre-weighed, dry container.

-

Evaporate the solvent completely under reduced pressure or in a fume hood.

-

Weigh the container with the dried residue.

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of supernatant (mL))

Trustworthiness Check: To ensure the system is at equilibrium, samples of the supernatant can be taken at different time points (e.g., 12, 24, and 36 hours). If the calculated solubility is consistent across these time points, it validates that equilibrium has been achieved.

Factors Influencing Solubility

Temperature

For most solids dissolving in a liquid solvent, the dissolution process is endothermic. Therefore, an increase in temperature will generally increase the solubility of Ethyl 3-bromo-5-methoxybenzoate. This is a critical parameter to consider during recrystallization procedures, where the compound is dissolved in a hot solvent and allowed to crystallize upon cooling.

Solvent Polarity

As detailed in Section 3, the polarity of the solvent is the most significant factor. A solvent that has a polarity that is well-matched to that of Ethyl 3-bromo-5-methoxybenzoate will be the most effective.

Caption: Relationship between solute polarity and solvent choice.

Conclusion

While precise, published quantitative solubility data for Ethyl 3-bromo-5-methoxybenzoate is scarce, a robust predictive framework can be established based on its molecular structure and the principles of intermolecular forces. It is predicted to be soluble in common polar organic solvents such as alcohols, acetone, ethyl acetate, and dichloromethane, and insoluble in water. Its solubility in non-polar hydrocarbons is expected to be limited. For applications requiring high precision, the experimental protocols provided in this guide offer a reliable means of determining its solubility in any solvent system of interest. This guide serves as a valuable resource for scientists, enabling more informed decisions in experimental design, process development, and formulation.

References

-

Scribd. (n.d.). Ester Properties and Preparation Lab Report. Available at: [Link]

- Google Patents. (2005). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

-

PubChem. (n.d.). Ethyl 3-bromo-4-methoxybenzoate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Ethyl 3-bromo-5-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Ethyl 3-bromo-5-methoxybenzoate [sigmaaldrich.com]

- 2. 3-Bromo-5-methoxy-benzoic acid ethyl ester | 1095274-93-3 [sigmaaldrich.com]

- 3. 3-Bromo-5-methoxy-benzoic acid ethyl ester | 1095274-93-3 [sigmaaldrich.com]

- 4. Ethyl 3-bromo-4-methoxybenzoate | C10H11BrO3 | CID 23062539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 3-bromo-5-methylbenzoate | C10H11BrO2 | CID 20086624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scribd.com [scribd.com]

- 8. Ethyl 3-bromo-5-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 9. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of Ethyl 3-bromo-5-methoxybenzoate

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: Ethyl 3-bromo-5-methoxybenzoate (CAS: 1095274-93-3)

Introduction & Mechanistic Rationale

In modern drug discovery and materials science, the construction of complex biaryl scaffolds relies heavily on robust carbon-carbon bond-forming methodologies. The stands as a cornerstone of these efforts due to its mild conditions, high chemoselectivity, and broad functional group tolerance.

Ethyl 3-bromo-5-methoxybenzoate is a highly versatile bifunctional building block. From a mechanistic standpoint, the reactivity of its C–Br bond is governed by the competing electronic effects of its substituents:

-

The Ethyl Ester Group (Electron-Withdrawing): Lowers the electron density of the aromatic ring, thereby accelerating the initial oxidative addition of the Palladium(0) catalyst into the C–Br bond.

-

The Methoxy Group (Electron-Donating): Provides mild electron donation via resonance, which stabilizes the resulting Pd(II) intermediate and prevents rapid catalyst degradation.

This balance makes the substrate highly amenable to standard palladium catalysis, though careful selection of the base and solvent system is required to optimize the transmetalation step, which is often the rate-limiting bottleneck in these catalytic cycles.

Catalytic Pathway

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design & Parameter Optimization

To establish a self-validating and reproducible protocol, we must understand the causality behind the reagent selection:

-

Catalyst Selection: While standard Pd(PPh₃)₄ is sufficient for electron-deficient aryl bromides, utilizing Pd(dppf)Cl₂ provides superior results. The bidentate nature of the dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which significantly accelerates the final reductive elimination step, minimizing side reactions like protodehalogenation .

-

Solvent & Base Dynamics: A biphasic mixture of 1,4-Dioxane and Water (4:1) is optimal. Causality: 1,4-Dioxane efficiently solvates both the organic substrate and the palladium catalyst. Water is strictly required to dissolve the inorganic base (e.g., K₂CO₃ or Cs₂CO₃). The solvated hydroxide/carbonate ions attack the boronic acid to form a reactive, electron-rich boronate complex

, which is the actual species that undergoes transmetalation.

Quantitative Optimization Data

The following table summarizes the optimized conditions for coupling Ethyl 3-bromo-5-methoxybenzoate with various boronic acids to maximize catalytic turnover.

| Entry | Boronic Acid Coupling Partner | Catalyst (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 92 |

| 3 | 2-Methylphenylboronic acid | Pd(dppf)Cl₂ (5%) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 110 | 16 | 81 |

| 4 | 3-Pyridylboronic acid | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |

Note: Yields represent isolated, chromatographically pure products. Entry 2 represents the optimal baseline conditions for standard library synthesis.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system. By establishing analytical baselines before initiating catalysis, researchers can definitively track reaction progress and troubleshoot deviations.

Workflow Visualization

Figure 2: Standard experimental workflow for palladium-catalyzed cross-coupling.

Materials Required

-

Substrate: Ethyl 3-bromo-5-methoxybenzoate (1.0 mmol, 259.1 mg)

-

Coupling Partner: Arylboronic acid (1.2 mmol)

-

Catalyst: Pd(dppf)Cl₂ (0.03 mmol, ~22 mg, 3 mol%)

-

Base: Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 814.5 mg)

-

Solvents: Anhydrous 1,4-Dioxane (4.0 mL), Deionized Water (1.0 mL)

Methodology

Step 1: Reaction Assembly & Degassing (Critical Step)

-

To a flame-dried 10 mL Schlenk tube or heavy-walled pressure vial equipped with a magnetic stir bar, add Ethyl 3-bromo-5-methoxybenzoate, the arylboronic acid, and Cs₂CO₃.

-

Causality Note: Palladium(0) is highly susceptible to oxidation by atmospheric oxygen, which converts it into an inactive Pd(II) dead-end complex. To prevent this, seal the vial with a rubber septum, evacuate under high vacuum, and backfill with ultra-pure Argon. Repeat this cycle three times.

-

Add 4.0 mL of 1,4-Dioxane and 1.0 mL of DI water via syringe. Sparge the solvent mixture with Argon for 10 minutes prior to adding the catalyst.

-

Briefly open the system under positive Argon flow to add Pd(dppf)Cl₂, then seal the vessel tightly with a Teflon-lined screw cap.

Step 2: Catalytic Coupling

-

Transfer the sealed vial to a pre-heated oil bath or aluminum heating block set to 100 °C.

-

Stir vigorously (800-1000 rpm) to ensure maximum interfacial surface area between the aqueous base and the organic substrate phases.

-

Allow the reaction to proceed for 8 to 12 hours.

Step 3: Self-Validating Monitoring

-

Cool the reaction to room temperature. Extract a 10 µL aliquot, dilute in 1 mL of ethyl acetate, and wash with water to remove salts.

-

Analyze via TLC (20% EtOAc in Hexanes). The starting material (Ethyl 3-bromo-5-methoxybenzoate) is UV-active. Successful catalytic turnover is validated by the complete disappearance of the starting material spot and the appearance of a new, often highly fluorescent, lower-Rf product spot.

-

Confirm via LC-MS. Look for the

of the biaryl product and the absence of the characteristic 1:1 isotopic doublet (M / M+2) indicative of the brominated starting material.

Step 4: Workup & Purification

-

Dilute the reaction mixture with 15 mL of Ethyl Acetate and transfer to a separatory funnel.

-

Wash the organic layer with distilled water (2 × 10 mL) to remove inorganic salts, followed by brine (10 mL).

-

Dry the organic phase over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude product.

-

Purify via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to isolate the pure biaryl derivative.

Troubleshooting Guide

-

Observation: Incomplete conversion; starting material remains after 24 hours.

-

Cause/Solution: Likely catalyst deactivation due to oxygen ingress. Ensure strict Schlenk techniques during degassing. Alternatively, the boronic acid may have undergone protodeboronation. Increase boronic acid equivalents to 1.5.

-

-

Observation: Formation of a black precipitate (Palladium Black).

-

Cause/Solution: The Pd catalyst has aggregated into inactive nanoparticles. This occurs when the reductive elimination step is too slow, or the ligand has dissociated. Switch to a more sterically demanding ligand system (e.g., SPhos or XPhos) to stabilize the monomeric palladium species.

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. URL:[Link]

The Strategic Utility of Ethyl 3-bromo-5-methoxybenzoate in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Substituted Benzoate Scaffold

In the landscape of modern medicinal chemistry, the rational design and synthesis of novel bioactive molecules are paramount.[1] Substituted benzoic acids and their esters are fundamental building blocks in this endeavor, offering a versatile scaffold for the construction of complex molecular architectures.[2] Ethyl 3-bromo-5-methoxybenzoate, with its distinct arrangement of a bromine atom, a methoxy group, and an ethyl ester, presents a strategic starting point for the synthesis of a diverse range of pharmacologically relevant compounds. The bromine atom serves as a key handle for various cross-coupling reactions, enabling the introduction of molecular diversity, while the methoxy and ethyl ester moieties can be manipulated to fine-tune the physicochemical properties of the final compounds.

This guide provides an in-depth exploration of the applications of Ethyl 3-bromo-5-methoxybenzoate in medicinal chemistry. While direct literature on this specific ester is not abundant, its structural motifs are present in numerous bioactive molecules.[3] By examining the reactivity of its core structure and drawing parallels from closely related compounds, we can elucidate its potential and provide robust protocols for its use in drug discovery and development.

The Strategic Importance of the 3-Bromo-5-methoxy Substitution Pattern

The substitution pattern of Ethyl 3-bromo-5-methoxybenzoate is not arbitrary; it offers a unique combination of electronic and steric properties that are advantageous in medicinal chemistry.

-

The Bromine Atom: This halogen is a versatile functional group for synthetic transformations. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5] This allows for the facile formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of many drug-like molecules.

-

The Methoxy Group: The electron-donating nature of the methoxy group can influence the reactivity of the aromatic ring and the binding of the final molecule to its biological target. It can also impact the metabolic stability and solubility of the compound.

-

The Ethyl Ester: The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides. This provides another avenue for derivatization and the exploration of structure-activity relationships (SAR).

Key Applications in the Synthesis of Bioactive Molecules

The structural features of Ethyl 3-bromo-5-methoxybenzoate make it a valuable precursor for the synthesis of various classes of bioactive compounds, most notably kinase inhibitors.

Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[1] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The substituted phenyl ring is a common scaffold in many kinase inhibitors, and Ethyl 3-bromo-5-methoxybenzoate provides a platform for accessing this chemical space.

The general strategy involves using the bromine atom as a point of diversification through cross-coupling reactions to introduce fragments that can interact with the kinase active site. For instance, the synthesis of novel bromo-pyrimidine analogues as Bcr/Abl tyrosine kinase inhibitors highlights the utility of a bromine handle for derivatization.[6]

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for key synthetic transformations involving Ethyl 3-bromo-5-methoxybenzoate and its derivatives. These protocols are based on established and reliable procedures for similar substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[5] This reaction is instrumental in the synthesis of biaryl scaffolds, which are present in many pharmaceuticals.

Reaction Scheme:

Sources

Application Notes and Protocols: The Strategic Role of Ethyl 3-bromo-5-methoxybenzoate in Modern Organic Synthesis

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of medicinal chemistry and materials science, the rational design of complex molecules hinges on the availability of versatile and strategically functionalized building blocks.[1][2] Ethyl 3-bromo-5-methoxybenzoate is one such cornerstone molecule. Its structure is elegantly simple yet rich in synthetic potential, featuring three key functional groups: a bromine atom, an electron-donating methoxy group, and an electron-withdrawing ethyl ester. This specific arrangement on the aromatic ring allows for a diverse range of chemical transformations, making it an invaluable intermediate in the synthesis of novel pharmaceutical agents and functional materials.[2]

The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with exceptional control and predictability.[3][4] The methoxy and ethyl ester groups, positioned meta to each other, modulate the electronic properties of the aryl bromide and provide additional sites for subsequent functionalization, contributing to the construction of highly substituted aromatic systems. This guide provides an in-depth exploration of the applications of Ethyl 3-bromo-5-methoxybenzoate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.

| Property | Value |

| CAS Number | 1095274-93-3 |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.10 g/mol |

| Appearance | Off-white to white solid/powder |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF, Toluene) |

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of Ethyl 3-bromo-5-methoxybenzoate is most profoundly demonstrated in its utility as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reliable site for oxidative addition to a Pd(0) catalyst, initiating catalytic cycles that forge new bonds with remarkable efficiency.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Application Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of Ethyl 3-bromo-5-methoxybenzoate with a representative arylboronic acid.

-

Materials:

-

Ethyl 3-bromo-5-methoxybenzoate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3 mol%) [5] * Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture), degassed

-

Standard laboratory glassware (Schlenk flask, condenser)

-

Inert gas supply (Argon or Nitrogen)

-

-

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add Ethyl 3-bromo-5-methoxybenzoate, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃. [6] 2. Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere. [6] 3. Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. [6] 5. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-18 hours). [7] 6. Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [6] 8. Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Table of Typical Suzuki Reaction Parameters

| Parameter | Typical Range/Options | Rationale/Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Pd(dppf)Cl₂ is often effective for a broad range of substrates. [5] |

| Ligand | PPh₃, SPhos, XPhos | Used with Pd(OAc)₂ or Pd₂(dba)₃. Bulky, electron-rich ligands can accelerate the reaction. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Base choice is critical for activating the boronic acid. [8][6]K₃PO₄ is often a robust choice. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A biphasic system is common and often enhances the reaction rate. [9] |

| Temperature | 60 - 110 °C | Heating is typically required to drive the reaction to completion. [7] |

Sonogashira Coupling: Building C(sp²)-C(sp) Bonds

The Sonogashira coupling is an exceptionally powerful method for linking aryl halides with terminal alkynes, creating internal alkynes that are key precursors for many complex molecules and heterocycles. [10][11] Principle & Mechanistic Insight: The reaction is co-catalyzed by palladium and copper(I) complexes. [11]The catalytic cycle involves two interconnected loops. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper(I) acetylide intermediate. The copper cycle facilitates the formation of this key copper acetylide by reacting the terminal alkyne with a copper(I) salt in the presence of an amine base. [10][12]Reductive elimination from the palladium center then yields the final product.

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Application Protocol: Sonogashira Coupling

This protocol provides a general method for the coupling of Ethyl 3-bromo-5-methoxybenzoate with a terminal alkyne.

-

Materials:

-

Ethyl 3-bromo-5-methoxybenzoate (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

-

Copper(I) Iodide (CuI) (5 mol%)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Standard laboratory glassware (Schlenk flask)

-

Inert gas supply (Argon or Nitrogen)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Ethyl 3-bromo-5-methoxybenzoate, PdCl₂(PPh₃)₂, and CuI. [10] 2. Add anhydrous THF and the amine base (e.g., TEA, which can often serve as both base and co-solvent). [10][13] 3. Stir the mixture for 10 minutes at room temperature.

-

Add the terminal alkyne dropwise via syringe. [10] 5. Stir the reaction at room temperature. If progress is slow, gently heat the mixture to 50-60 °C. [10] 6. Monitor the reaction by TLC until completion (typically 2-24 hours). [12] 7. Work-up: Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. [10]Concentrate the filtrate.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, then brine. [10] 9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel. [10] Table of Typical Sonogashira Reaction Parameters

-

| Parameter | Typical Range/Options | Rationale/Notes |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is a common and reliable choice. [12] |

| Copper(I) Co-catalyst | CuI | Essential for the classic Sonogashira mechanism to facilitate acetylide formation. [12] |

| Base | TEA, DIPA, Piperidine | An amine base is required to deprotonate the alkyne and neutralize the HBr byproduct. [12] |

| Solvent | THF, DMF, Acetonitrile, or neat amine | Solvent must be anhydrous and degassed to prevent Glaser coupling (alkyne homocoupling). [12] |

| Temperature | Room Temperature to 80 °C | Electron-rich bromides may require gentle heating to achieve a reasonable reaction rate. [10][12] |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals. [3][4]This reaction directly couples an aryl halide with a primary or secondary amine.

Principle & Mechanistic Insight: Similar to other cross-coupling reactions, the cycle begins with the Oxidative Addition of the aryl bromide to Pd(0). [3][4]The amine then coordinates to the palladium(II) complex, and a strong, non-nucleophilic base facilitates deprotonation to form a palladium-amido complex. The final, crucial step is Reductive Elimination , which forms the C-N bond and regenerates the active Pd(0) catalyst. [3]For electron-rich and sterically hindered substrates like Ethyl 3-bromo-5-methoxybenzoate, the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) is often mandatory to promote both the oxidative addition and the final reductive elimination steps. [3][14]

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Application Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of Ethyl 3-bromo-5-methoxybenzoate with a representative amine.

-

Materials:

-

Ethyl 3-bromo-5-methoxybenzoate (1.0 equiv)

-

Amine (primary or secondary) (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Toluene, anhydrous and degassed

-

Standard laboratory glassware (Schlenk flask or sealed vial)

-

Inert gas supply (Argon or Nitrogen)

-

-

Procedure:

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOt-Bu under an inert atmosphere. [14] 2. Add Ethyl 3-bromo-5-methoxybenzoate to the flask.

-

Seal the flask, and replace the atmosphere with inert gas by evacuating and backfilling three times. [3] 4. Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide. [14] 5. Finally, add the amine to the reaction mixture via syringe. [3] 6. Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. [14] 7. Monitor the reaction by TLC or GC-MS until the starting material is consumed. [14] 8. Work-up: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate. [14] 9. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. [14] 10. Purification: Purify the crude product by flash column chromatography on silica gel. [15] Table of Typical Buchwald-Hartwig Reaction Parameters

-

| Parameter | Typical Range/Options | Rationale/Notes |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) or Pd(II) pre-catalysts that form the active Pd(0) species in situ. [3] |

| Ligand | XPhos, RuPhos, BINAP, DPPF | Bulky, electron-rich phosphine ligands are essential for coupling electron-rich aryl bromides. [3][14][15] |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOt-Bu is very common and effective. [3] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are required. [3] |

| Temperature | 80 - 110 °C | Elevated temperatures are generally needed to drive the reaction. [15] |

Further Synthetic Potential: Heterocycle Synthesis and Functional Group Manipulation

Beyond cross-coupling, Ethyl 3-bromo-5-methoxybenzoate is a precursor for more complex molecular architectures.

-

Heterocycle Synthesis: While direct examples for this specific isomer are sparse, analogous structures are used extensively in building heterocyclic rings. [16]For instance, the ester can be hydrolyzed to a carboxylic acid, which can then participate in cyclization reactions. The bromo and methoxy groups can direct further substitutions (e.g., lithiation-trapping) to install functional groups necessary for ring closure. Multi-component reactions involving related benzoate derivatives are a powerful strategy for rapidly building molecular complexity. [17][18]

-

Functional Group Interconversion: The three functional groups offer orthogonal reactivity for stepwise modification:

-

Ester Hydrolysis: Saponification with a base like LiOH or NaOH yields the corresponding 3-bromo-5-methoxybenzoic acid, a key intermediate for amide couplings or other carboxylic acid chemistry. [19] * Reduction: The ester can be reduced to a primary alcohol (e.g., using LiAlH₄), providing a new site for derivatization.

-

Methoxy Cleavage: Demethylation (e.g., with BBr₃) unmasks a phenolic hydroxyl group, which can be used for ether synthesis or as a directing group in further aromatic substitutions.

-

Conclusion

Ethyl 3-bromo-5-methoxybenzoate is far more than a simple aromatic compound; it is a strategic platform for molecular construction. Its well-defined points of reactivity, particularly the bromine atom's amenability to a wide array of palladium-catalyzed cross-coupling reactions, make it an indispensable tool for synthetic chemists. By understanding the mechanistic principles behind its reactivity and carefully selecting reaction conditions, researchers can leverage this building block to efficiently construct the complex biaryl, alkynyl-aryl, and aryl-amine motifs that form the core of countless modern pharmaceuticals and advanced materials.

References

- Benchchem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Benchchem.

- Benchchem. (2025).

- Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). Elsevier Ltd.

- Benchchem. (2025).

- Buchwald-Hartwig Coupling. Organic Synthesis.

- Babawale, F., Ghosh, I., & König, B. (2025). C(sp2)–S Cross-Coupling Reactions with Adaptive Dynamic Homogeneous Catalysis: Synthesis of Ethyl 4-((3-Ethoxy-3-oxopropyl)thio)

- Benchchem. (2025). Application Notes and Protocols for Sonogashira Coupling with 5-Methoxypent-1-yne. Benchchem.

- Benchchem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1,3-dichloro-2-ethoxybenzene. Benchchem.

- Sonogashira Coupling. Organic Chemistry Portal.

- Buchwald–Hartwig amin

- Benchchem. (2025). A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions. Benchchem.

- Suzuki Coupling. Organic Chemistry Portal.

- Mohareb, R. M., & Bishoy, A. SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CELL LINES. AJOL.

- Benchchem. (2025).

- Design and synthesis of bioactive molecules. (2025). Beilstein Journals.

- Benchchem. (2025).

- Osorio-Lozada, A., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 505.

- Myers, A. The Suzuki Reaction. Chem 115.

- Table 1. Screening of palladium catalysts for the Suzuki coupling of....

- Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- Benchchem. (2025). Application Notes and Protocols: 3,5-Dibromo-4-methoxybenzoic Acid in Medicinal Chemistry. Benchchem.

Sources

- 1. BJOC - Design and synthesis of bioactive molecules [beilstein-journals.org]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. kbfi.ee [kbfi.ee]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ajol.info [ajol.info]

- 18. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

Technical Application Note: Strategic Utilization of Ethyl 3-bromo-5-methoxybenzoate in Medicinal Chemistry

Executive Summary & Structural Utility

Ethyl 3-bromo-5-methoxybenzoate represents a high-value "bifunctional" scaffold in modern drug discovery. Its utility stems from its specific 3,5-meta-substitution pattern , which allows medicinal chemists to access vectors often unavailable in standard para-substituted systems.

Key Structural Advantages:

-

Orthogonal Reactivity: The molecule possesses two distinct reactive handles: an aryl bromide (electrophile for cross-coupling) and an ethyl ester (precursor for acids/amides or alcohols).

-

Electronic Tuning: The methoxy group (

) at the 5-position provides electron density, modulating the reactivity of the bromide at the 3-position, while the ester at the 1-position acts as an electron-withdrawing anchor. -